molecular formula C8H6N2O4 B3427102 1-Nitro-2-(2-nitrovinyl)benzene CAS No. 5670-67-7

1-Nitro-2-(2-nitrovinyl)benzene

Cat. No.: B3427102
CAS No.: 5670-67-7
M. Wt: 194.14 g/mol
InChI Key: INIQBBVYBCGEIX-UHFFFAOYSA-N
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Description

1-Nitro-2-(2-nitrovinyl)benzene is an organic compound with the molecular formula C(_8)H(_6)N(_2)O(_4). It is characterized by the presence of a nitro group and a nitrovinyl group attached to a benzene ring. This compound is known for its applications in various fields of scientific research, including chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nitro-2-(2-nitrovinyl)benzene can be synthesized through several methods. One common approach involves the nitration of 2-nitrostyrene. The reaction typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-2-(2-nitrovinyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to form nitrobenzoic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: 1-Amino-2-(2-aminovinyl)benzene.

    Oxidation: 1-Nitro-2-(2-nitrovinyl)benzoic acid.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

1-Nitro-2-(2-nitrovinyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 1-Nitro-2-(2-nitrovinyl)benzene involves its interaction with molecular targets through its nitro and nitrovinyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electron transfer processes and the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrostyrene: Similar structure but lacks the additional nitro group.

    1-Nitro-3-(2-nitrovinyl)benzene: Similar but with different positioning of the nitrovinyl group.

    1-Nitro-4-(2-nitrovinyl)benzene: Another positional isomer with distinct properties.

Uniqueness

1-Nitro-2-(2-nitrovinyl)benzene is unique due to the specific positioning of its nitro and nitrovinyl groups, which can influence its chemical reactivity and potential applications. The presence of both functional groups on the benzene ring allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-nitro-2-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIQBBVYBCGEIX-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879317
Record name 2-NITRO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3156-39-6, 5670-67-7
Record name 2-Nitro-omega-nitrostyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-NITRO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β,2-Dinitrostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Nitro-2-(2-nitrovinyl)benzene
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Reactant of Route 3
1-Nitro-2-(2-nitrovinyl)benzene

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